PTC-028

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PTC-028 is a novel small molecule inhibitor that targets the BMI-1 protein, which is a member of the Polycomb Repressor Complex 1 (PRC1). BMI-1 is frequently upregulated in various types of cancer and is associated with poor prognosis. This compound has shown promise in preclinical studies for its ability to selectively inhibit cancer cell growth while sparing normal cells .

Mechanism of Action

Target of Action

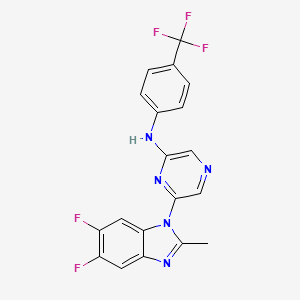

PTC-028, also known as “2-Pyrazinamine, 6-(5,6-difluoro-2-methyl-1H-benzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-” or “6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine”, primarily targets the protein BMI-1 . BMI-1, also known as a stem cell factor, is frequently upregulated in several malignancies . Elevated expression of BMI-1 correlates with poor prognosis and is therefore considered a viable therapeutic target in a number of malignancies including ovarian cancer .

Mode of Action

This compound decreases BMI-1 levels by posttranslational modification . It induces hyperphosphorylation and subsequent depletion of BMI-1 . This leads to a reduction of ATP and induction of mitochondrial reactive oxygen species (ROS), along with inhibition in the expression of RIPK1 and XIAP . The decrease in XIAP and increase in ROS then activate caspase-9, which is followed by caspase-3/7 .

Biochemical Pathways

This compound affects several biochemical pathways. It leads to the downregulation of cell cycle progression, the DNA damage response, and cholesterol biosynthesis . In addition, it influences the Hippo pathway, as evidenced by the downregulation of TEAD-motif-containing, Hippo-regulated genes .

Pharmacokinetics

This compound is an orally bioavailable compound . .

Result of Action

The action of this compound results in selective inhibition of cancer cells in clonal growth and viability assays, whereas normal cells remain unaffected . It leads to cell cycle arrest and apoptosis in cancer cells . In vivo, orally administered this compound exhibits significant antitumor activity .

Biochemical Analysis

Biochemical Properties

PTC-028 plays a crucial role in biochemical reactions by interacting with several biomolecules. It primarily targets the BMI-1 protein, a component of the Polycomb Repressor Complex 1 (PRC1), which is involved in gene silencing through chromatin structure regulation . The interaction between this compound and BMI-1 leads to the hyperphosphorylation and subsequent depletion of BMI-1, resulting in the inhibition of cancer cell growth and induction of apoptosis . Additionally, this compound affects ATP levels and mitochondrial redox balance, further potentiating its anticancer effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits clonal growth and viability while sparing normal cells . The compound influences cell signaling pathways, particularly those involving caspase-dependent apoptosis . It also impacts gene expression by downregulating BMI-1, leading to changes in cellular metabolism and promoting cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BMI-1, leading to hyperphosphorylation and depletion of the protein . This interaction disrupts the function of PRC1, resulting in the reactivation of silenced genes and induction of apoptosis in cancer cells . This compound also affects mitochondrial function, leading to a decrease in ATP levels and an imbalance in the redox state, which further contributes to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit cancer cell growth and induce apoptosis without significant degradation . These temporal effects highlight the potential of this compound as a durable therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antitumor activity comparable to standard chemotherapy agents like cisplatin and paclitaxel . At higher doses, this compound may cause toxic effects, emphasizing the need for careful dosage optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with BMI-1 . The compound affects metabolic flux by altering ATP levels and mitochondrial function . These changes in metabolism contribute to the overall anticancer effects of this compound, making it a promising candidate for further metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its therapeutic efficacy, ensuring that it reaches and accumulates in cancer cells to exert its effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the nucleus and mitochondria, where it interacts with BMI-1 and other biomolecules . This subcellular localization is essential for the compound’s function and therapeutic potential.

Preparation Methods

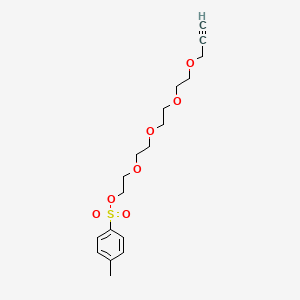

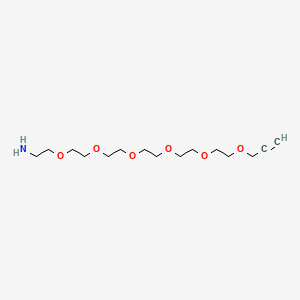

The synthetic routes and reaction conditions for PTC-028 are not extensively detailed in publicly available literature. it is known that this compound is an analog of PTC596, another BMI-1 inhibitor. The preparation of such compounds typically involves multiple steps of organic synthesis, including the formation of key intermediates and final product purification .

Chemical Reactions Analysis

PTC-028 undergoes several types of chemical reactions, primarily focusing on its interaction with cellular proteins and pathways:

Oxidation and Reduction: This compound induces hyperphosphorylation and subsequent depletion of BMI-1, leading to a reduction in ATP levels and an increase in mitochondrial reactive oxygen species (ROS).

Substitution: The compound interacts with various cellular proteins, leading to caspase-mediated apoptosis.

Common Reagents and Conditions: The reactions involving this compound typically occur under physiological conditions within the cellular environment.

Scientific Research Applications

PTC-028 has a wide range of scientific research applications:

Comparison with Similar Compounds

PTC-028 is similar to other BMI-1 inhibitors such as PTC596 and PTC209. this compound is unique in its ability to selectively inhibit cancer cells while sparing normal cells . Other similar compounds include:

This compound stands out due to its oral bioavailability and significant antitumor activity in preclinical models .

Properties

IUPAC Name |

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGPBWIZWPDHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.